
Cyclopentasilane, decapropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentasilane, decapropyl- is a silicon-based compound with the chemical formula C30H70Si5 It is a member of the cyclopentasilane family, which consists of cyclic compounds containing silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:
Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane.
Conversion to Decachlorocyclopentasilane: Decaphenylcyclopentasilane reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane.
Hydrogenation: The chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride to produce cyclopentasilane.
Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form simpler silanes.
Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silicon oxides.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclopentasilane, decapropyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .
Comparación Con Compuestos Similares
Cyclopentasilane: A cyclic compound of silicon and hydrogen with the chemical formula Si5H10.
Cyclohexasilane: Another cyclic silane with six silicon atoms.
Neopentasilane: A branched silane with different deposition properties.
Comparison: Cyclopentasilane, decapropyl- is unique due to its decapropyl substitution, which affects its physical and chemical properties. Compared to cyclopentasilane and cyclohexasilane, it has different conductance characteristics and deposition behaviors. Neopentasilane, while more challenging to deposit, yields better-quality films after processing .
Propiedades
Número CAS |
75199-62-1 |
|---|---|
Fórmula molecular |
C30H70Si5 |
Peso molecular |
571.3 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane |
InChI |
InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3 |
Clave InChI |
RAFPDOLBSGQXTL-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


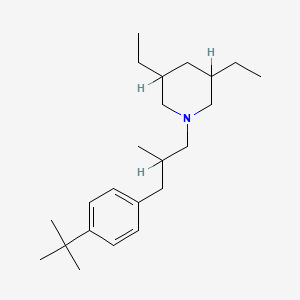
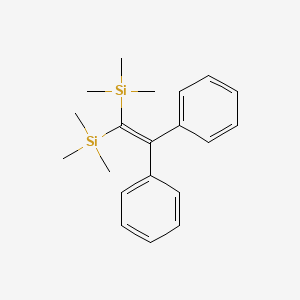


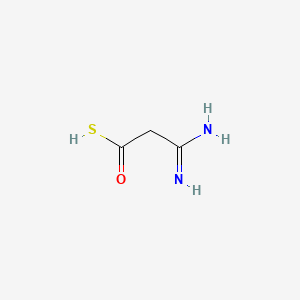
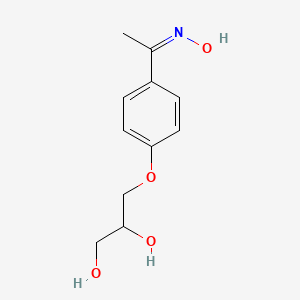

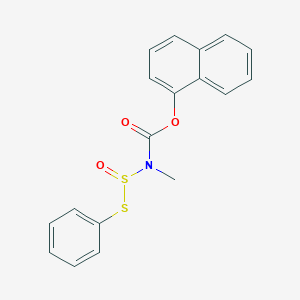
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
